4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one
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Overview
Description
4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable cyclohexanone derivative with a piperidine derivative can yield the desired compound. The reaction conditions typically involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .
Scientific Research Applications
4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: It is explored for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Ethyl-2-(piperidin-2-YL)cyclohexan-1-one can be compared with other similar compounds, such as:
4-Methyl-2-(piperidin-2-YL)cyclohexan-1-ol: This compound has a similar structure but with a methyl group instead of an ethyl group.
4-(Pyridin-2-YL)cyclohexan-1-one: This compound contains a pyridine ring instead of a piperidine ring.
2-(Piperidin-1-YL)cyclohexan-1-amine: This compound has an amine group instead of a ketone group .
Properties
Molecular Formula |
C13H23NO |
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Molecular Weight |
209.33 g/mol |
IUPAC Name |
4-ethyl-2-piperidin-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C13H23NO/c1-2-10-6-7-13(15)11(9-10)12-5-3-4-8-14-12/h10-12,14H,2-9H2,1H3 |
InChI Key |
DRTXVTWDQJGWIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=O)C(C1)C2CCCCN2 |
Origin of Product |
United States |
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